molecular formula C9H6BrFN2O B3031060 8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one CAS No. 1352717-91-9

8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one

Cat. No.: B3031060
CAS No.: 1352717-91-9
M. Wt: 257.06
InChI Key: JAUJGOMEEXESRV-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromo-3-fluorobenzoic acid and acetic anhydride.

    Cyclization Reaction: The key step involves the cyclization of the starting material to form the quinazolinone core. This can be achieved by heating the starting material with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Methylation: The final step involves the methylation of the quinazolinone core to introduce the methyl group at the 2-position. This can be achieved using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinazolinone core can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Electrophilic Substitution: Reagents such as bromine or iodine can be used for electrophilic substitution reactions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while coupling reactions can yield biaryl derivatives.

Scientific Research Applications

8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.

    Material Science: The compound is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of specific enzymes or modulate the function of receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-6-chloro-2-methylquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of a fluorine atom.

    8-Bromo-6-fluoro-2-ethylquinazolin-4(3H)-one: Similar structure but with an ethyl group instead of a methyl group.

    6-Fluoro-2-methylquinazolin-4(3H)-one: Similar structure but without the bromine atom.

Uniqueness

8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and biological activities. The combination of these halogen atoms can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

8-bromo-6-fluoro-2-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O/c1-4-12-8-6(9(14)13-4)2-5(11)3-7(8)10/h2-3H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUJGOMEEXESRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2Br)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252692
Record name 8-Bromo-6-fluoro-2-methyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352717-91-9
Record name 8-Bromo-6-fluoro-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352717-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-fluoro-2-methyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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